molecular formula C5H9N3O3S B568457 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 117519-42-3

4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B568457
CAS No.: 117519-42-3
M. Wt: 191.205
InChI Key: IRULDBZMQDBIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide (CAS 117519-42-3) is a pyrazole-sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. This compound features the pyrazole heterocycle, a privileged scaffold in pharmaceutical development, coupled with a primary sulfonamide group, a key zinc-binding moiety known for inhibiting metalloenzymes . The structure is further functionalized with a hydroxymethyl group, offering a handle for further chemical modification. Compounds based on the pyrazole-sulfonamide scaffold are actively investigated as potent inhibitors of carbonic anhydrase (CA) isoenzymes . These enzymes, including cytosolic hCA I and II, are important therapeutic targets for conditions such as glaucoma, epilepsy, and altitude sickness . The sulfonamide group interacts with the zinc ion in the active site of these enzymes, forming the basis of its inhibitory mechanism . Recent research also highlights the potential of pyrazole-sulfonamide hybrids in cancer research, where they have been designed as dual-tail inhibitors targeting the tumor-associated isoform CA IX and shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines . Furthermore, such derivatives have demonstrated antimicrobial and antioxidant activities in bioassay screenings, making them interesting leads for multifunctional agents . This reagent is provided For Research Use Only and is intended for use in biochemical research, enzyme inhibition assays, and as a building block in the synthesis of novel therapeutic candidates.

Properties

IUPAC Name

4-(hydroxymethyl)-2-methylpyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2,9H,3H2,1H3,(H2,6,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRULDBZMQDBIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218820
Record name 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117519-42-3
Record name 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117519-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-5-sulfonamide with formaldehyde under basic conditions. The hydroxymethylation reaction is carried out using aqueous formaldehyde (37-41%) in a basic medium . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide.

    Reduction: 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-amine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can enhance the compound’s binding affinity to its target, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analysis

Crystallographic data from related compounds (e.g., ) reveal:

  • Pyrazole rings are typically planar, with deviations <0.1 Å.
  • Substituents like sulfonamide and hydroxymethyl influence dihedral angles and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents (Position) Key Features Biological Activity (if reported) Reference
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide 4: -CH₂OH; 1: -CH₃; 5: -SO₂NH₂ High polarity, potential for hydrogen bonding Not explicitly reported
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide 4: -Ph; 5: -SO₂NH₂ Increased hydrophobicity due to phenyl group Not reported
5-(Aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate 3: -Cl; 4: -COOCH₃; 5: -SO₂NH₂ Electron-withdrawing Cl enhances sulfonamide acidity Antibacterial/antimycobacterial screening
4-(3,4-Diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide 1: -SO₂C₆H₄; 3,4: -OAc Bulky acetyl groups may reduce membrane permeability Enzyme inhibition studies
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters 3: -SMe; 4: -COOEt Thioether group enhances lipophilicity; tested for analgesic activity Moderate analgesic/anti-inflammatory

Key Observations

Polarity and Solubility: The hydroxymethyl group in the target compound increases hydrophilicity compared to phenyl () or methylsulfanyl () substituents.

Pharmacological Potential: Sulfonamide-containing pyrazoles (e.g., ) often exhibit antibacterial and anti-inflammatory activities. Compounds with electron-withdrawing groups (e.g., -Cl in ) show enhanced stability and target affinity compared to electron-donating groups (-CH₂OH) .

Synthetic Challenges :

  • Introducing hydroxymethyl requires careful optimization to avoid side reactions (e.g., oxidation).
  • Sulfonamide formation via sulfonyl chlorides () is a robust method but may require stringent anhydrous conditions.

Biological Activity

4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H7N3O3S
  • Molecular Weight : 189.19 g/mol

This compound features a pyrazole ring with hydroxymethyl and sulfonamide functional groups, which contribute to its biological activity.

The primary target of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide is the enzyme LmPTR1, associated with the Leishmania parasite. The compound binds to the active site of LmPTR1, leading to inhibition of the enzyme's activity. This interaction disrupts biochemical pathways crucial for the growth and proliferation of the parasite, resulting in significant antiparasitic effects. Notably, derivatives of this compound have shown superior activity compared to standard treatments like miltefosine and amphotericin B.

Antiparasitic Activity

Research indicates that 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide exhibits potent antipromastigote activity against Leishmania species. For instance, one derivative demonstrated an activity that was 174 times more effective than miltefosine.

Antimicrobial Properties

In addition to its antiparasitic effects, this compound has been evaluated for antimicrobial properties. Studies have shown moderate antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis
  • Candida albicans

The minimum inhibitory concentrations (MICs) for these pathogens were found to be around 250 μg/mL .

Anticancer Activity

4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, these compounds showed selectivity towards cancer cells without significant toxicity to normal fibroblasts.

Study on Antiparasitic Activity

In a study focusing on the antiparasitic effects of this compound, researchers synthesized various derivatives and tested their efficacy against Leishmania promastigotes. The results indicated that specific modifications to the pyrazole core significantly enhanced activity, suggesting that structural optimization could lead to more effective treatments for leishmaniasis.

Study on Antimicrobial Activity

Another study evaluated the antimicrobial potential of several pyrazole derivatives, including 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide. The findings highlighted that while some derivatives exhibited moderate antimicrobial properties, others were inactive against tested bacterial strains. This variability underscores the importance of further research into structure-activity relationships (SAR) to identify potent antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameTarget ActivityIC50 (nM)Remarks
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamideAntiparasitic-Superior activity compared to miltefosine
4-Phenyl-1H-pyrazole-5-sulfonamideModerate antibacterial-Similar structure without hydroxymethyl group
1-Methyl-3-formyl-1H-pyrazole-5-sulfonamideAnticancer-Different position for formyl group

Q & A

Basic: What are the standard synthetic protocols for 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide derivatives?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by sulfonamide functionalization. Key steps include:

  • Reagents : Acid chlorides, phenyl dithiocarbamates, or anhydrides for substituent introduction .
  • Solvents : Ethanol, methanol, or tetrahydrofuran (THF) under reflux .
  • Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
  • Characterization : IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), ¹H-NMR (pyrazole ring protons at δ 6.5–8.0 ppm), and mass spectrometry (m/z corresponding to molecular ion peaks) .

Advanced: How can reaction conditions be optimized to enhance the yield of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide derivatives?

Optimization strategies include:

  • Temperature control : Reactions at 60–80°C improve regioselectivity .
  • Catalyst screening : Transition metal catalysts (e.g., ZnCl₂ or CuCl₂) may reduce side reactions in sulfonylation steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Time-dependent monitoring : Reaction progress tracked via TLC or HPLC to terminate at maximal yield (typically 8–12 hours) .

Basic: What spectroscopic and computational methods validate the structure of this compound?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity with RMSD <0.03 Å) .
  • DFT calculations : Predict molecular electrostatic potential (MEP) maps to identify reactive sites .
  • IR/NMR : Sulfonamide NH stretches (~3350 cm⁻¹) and methyl group protons (δ 2.1–2.5 ppm) confirm substituents .

Advanced: How do structural modifications influence the biological activity of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance anti-inflammatory activity, while bulky groups (e.g., benzoyl) reduce ulcerogenicity .
  • Bioisosteric replacement : Replacing hydroxymethyl with carboxylate improves solubility but may reduce blood-brain barrier penetration .
  • Docking studies : Pyrazole ring interactions with COX-2 active sites correlate with analgesic efficacy .

Basic: What in vivo models are suitable for evaluating the pharmacological profile of this compound?

  • Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodents, with indomethacin as a positive control .
  • Anti-inflammatory assays : Carrageenan-induced paw edema models, measuring inhibition of prostaglandin synthesis .
  • Ulcerogenicity : Gastric lesion assessment after intraperitoneal administration .

Advanced: How can conflicting pharmacological data from analogs be resolved?

  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across substituents .
  • Dose-response curves : Establish EC₅₀ values to differentiate potency from efficacy .
  • Mechanistic studies : Combine enzyme inhibition assays (e.g., COX-2) with molecular dynamics simulations to explain discrepancies .

Advanced: What strategies enable regioselective sulfonamide group introduction?

  • Protecting groups : Temporarily block hydroxymethyl with tert-butyldimethylsilyl (TBS) ethers during sulfonylation .
  • Microwave-assisted synthesis : Enhances regioselectivity via controlled thermal activation .
  • Directed ortho-metalation : Use lithiation to direct sulfonamide substitution to the 5-position .

Basic: How are purity and elemental composition confirmed during synthesis?

  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
  • Melting point consistency : Sharp melting points (±2°C) indicate homogeneity .

Advanced: What intermolecular interactions stabilize the crystal structure of this compound?

  • π–π stacking : Between aromatic rings (distance ~4.0–4.1 Å) .
  • Hydrogen bonding : Sulfonamide NH···O=S interactions (2.8–3.0 Å) .
  • Van der Waals forces : Methyl group contacts contribute to lattice stability .

Basic: What are the key challenges in scaling up laboratory synthesis?

  • Solvent selection : Replace THF with greener solvents (e.g., ethanol) to reduce toxicity .
  • Workup efficiency : Liquid-liquid extraction vs. chromatography for product isolation .
  • Byproduct management : Optimize stoichiometry to minimize dithiocarbamate byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.